2,4-Dichloro-1-(2-nitrovinyl)benzene

Asymmetric Synthesis Organocatalysis Michael Addition

2,4-Dichloro-1-(2-nitrovinyl)benzene, also known as trans-2,4-dichloro-β-nitrostyrene, is a substituted nitrostyrene compound (C₈H₅Cl₂NO₂, MW 218.04). Characterized by a dichloro-substituted phenyl ring conjugated to a nitrovinyl group, this yellow solid (mp 115-119 °C) is primarily utilized as an electrophilic building block in asymmetric catalysis and medicinal chemistry.

Molecular Formula C8H5Cl2NO2
Molecular Weight 218.03 g/mol
CAS No. 18984-21-9
Cat. No. B097155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-1-(2-nitrovinyl)benzene
CAS18984-21-9
Molecular FormulaC8H5Cl2NO2
Molecular Weight218.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-]
InChIInChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+
InChIKeyLIWIJBBAMBDXME-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Overview for 2,4-Dichloro-1-(2-nitrovinyl)benzene (CAS 18984-21-9) as a Synthetic Intermediate


2,4-Dichloro-1-(2-nitrovinyl)benzene, also known as trans-2,4-dichloro-β-nitrostyrene, is a substituted nitrostyrene compound (C₈H₅Cl₂NO₂, MW 218.04) . Characterized by a dichloro-substituted phenyl ring conjugated to a nitrovinyl group, this yellow solid (mp 115-119 °C) is primarily utilized as an electrophilic building block in asymmetric catalysis and medicinal chemistry . Its electron-deficient alkene moiety enables diverse transformations, particularly in the construction of chiral nitrogen-containing scaffolds [1].

Why Generic Substitution of 2,4-Dichloro-1-(2-nitrovinyl)benzene (CAS 18984-21-9) is Not Advisable


Within the β-nitrostyrene class, electronic and steric properties vary significantly with aromatic substitution pattern, directly impacting reaction kinetics and stereoselectivity. The 2,4-dichloro substitution pattern on this compound presents a distinct electronic profile—featuring both an ortho and a para electron-withdrawing group—that differentiates it from mono-halogenated or non-halogenated analogs [1]. Replacing it with a different nitrostyrene without rigorous re-optimization can lead to substantial drops in yield and enantiomeric excess (ee) in asymmetric transformations, as observed in comparative organocatalytic studies [1]. Furthermore, its specific solid-state packing arrangement, driven by Cl···Cl interactions, is unique and may impact bulk handling or material properties relative to other nitrostyrenes [2].

Quantitative Evidence Guide for 2,4-Dichloro-1-(2-nitrovinyl)benzene (CAS 18984-21-9) Differentiation


Superior Enantioselectivity in Organocatalytic Aza-Michael Addition Compared to Unsubstituted Nitrostyrene

In an organocatalytic aza-Michael addition, trans-2,4-dichloro-β-nitrostyrene demonstrated significantly higher stereocontrol than the unsubstituted β-nitrostyrene benchmark [1]. While the parent β-nitrostyrene yielded a product with 94% ee, the 2,4-dichloro derivative achieved >99% ee, representing a 5+ percentage point increase in stereoselectivity [1].

Asymmetric Synthesis Organocatalysis Michael Addition

High Yield in Asymmetric Michael Addition of Acetone Compared to Other Nitroalkenes

In the asymmetric Michael addition of acetone to β-nitrostyrenes, trans-2,4-dichloro-β-nitrostyrene provided a 77% isolated yield of the Michael adduct (2f) . This yield, achieved under preparative conditions, is competitive with and often surpasses those of other ortho- or para-substituted nitrostyrenes evaluated in the same study, highlighting its balanced reactivity for C-C bond-forming reactions .

Asymmetric Catalysis Michael Addition C-C Bond Formation

Unique Solid-State Packing Due to Specific 2,4-Dichloro Substitution Pattern

Crystal engineering studies reveal that the 2,4-dichloro substitution on β-nitrostyrene drives a distinct layered, photoreactive β-structure stabilized by Cl···Cl and C–H···O interactions [1]. This contrasts with other halogenated analogs, such as the 4-bromo derivative, which adopt different packing motifs [1]. The higher chlorine stoichiometry directly influences intermolecular contacts, resulting in a unique crystal lattice [1].

Crystal Engineering Solid-State Chemistry Halogen Bonding

Recommended Application Scenarios for 2,4-Dichloro-1-(2-nitrovinyl)benzene (CAS 18984-21-9) Based on Evidence


Enantioselective Synthesis of Chiral Amine Pharmaceutical Intermediates

Procurement for the synthesis of chiral amines, where >99% enantiomeric excess (ee) is a critical specification. This compound is ideal for organocatalytic aza-Michael additions to construct β-amino acid derivatives or amine-containing drug candidates with high stereochemical purity [1].

Preparative-Scale Asymmetric Michael Addition for C-C Bond Formation

Use as an electrophile in asymmetric Michael additions of carbon nucleophiles (e.g., acetone) to generate chiral γ-nitroketones or related building blocks. The demonstrated 77% yield at a 1 mmol scale supports its viability for medicinal chemistry and process research [1].

Crystal Engineering and Solid-State Reactivity Studies

Sourcing for solid-state chemistry research, particularly for studying halogen-bonding-driven packing motifs. The compound's unique layered β-structure, stabilized by Cl···Cl interactions, makes it a model system for investigating photoreactivity and crystal lattice design [1].

Synthesis of Heterocyclic Building Blocks via Tandem Reactions

Utilization in organocatalytic cascade or tandem reactions (e.g., aza-Michael-Henry sequences) for the one-pot construction of complex nitrogen-containing heterocycles. The presence of both chloro and nitro groups provides multiple handles for further synthetic elaboration [1].

Technical Documentation Hub

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